molecular formula C14H20INO3 B5191442 4-[2-[2-(2-iodophenoxy)ethoxy]ethyl]morpholine

4-[2-[2-(2-iodophenoxy)ethoxy]ethyl]morpholine

Cat. No.: B5191442
M. Wt: 377.22 g/mol
InChI Key: LQIRVNIUGOZHBU-UHFFFAOYSA-N
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Description

4-[2-[2-(2-iodophenoxy)ethoxy]ethyl]morpholine is a chemical compound with the molecular formula C12H16INO2 It is a derivative of morpholine, a heterocyclic amine, and contains an iodophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-[2-(2-iodophenoxy)ethoxy]ethyl]morpholine typically involves the reaction of 2-iodophenol with ethylene oxide to form 2-(2-iodophenoxy)ethanol. This intermediate is then reacted with morpholine in the presence of a suitable base, such as potassium carbonate, to yield the final product. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as toluene or ethanol, for several hours.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[2-[2-(2-iodophenoxy)ethoxy]ethyl]morpholine can undergo various chemical reactions, including:

    Oxidation: The iodophenoxy group can be oxidized to form corresponding iodophenol derivatives.

    Reduction: The iodine atom can be reduced to form phenoxy derivatives.

    Substitution: The iodine atom can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield iodophenol derivatives, while substitution reactions can produce various alkyl or aryl phenoxy derivatives.

Scientific Research Applications

4-[2-[2-(2-iodophenoxy)ethoxy]ethyl]morpholine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-[2-[2-(2-iodophenoxy)ethoxy]ethyl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The iodophenoxy group can participate in hydrogen bonding and hydrophobic interactions, while the morpholine ring can enhance the compound’s solubility and stability. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-(4-iodophenoxy)ethyl]morpholine
  • 2-({2-[2-(4-iodophenoxy)ethoxy]ethyl}amino)ethanol
  • N-{2-[2-(4-iodophenoxy)ethoxy]ethyl}-2-butanamine

Uniqueness

4-[2-[2-(2-iodophenoxy)ethoxy]ethyl]morpholine is unique due to its specific structural features, such as the presence of both an iodophenoxy group and a morpholine ring. These features confer distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-[2-[2-(2-iodophenoxy)ethoxy]ethyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20INO3/c15-13-3-1-2-4-14(13)19-12-11-18-10-7-16-5-8-17-9-6-16/h1-4H,5-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQIRVNIUGOZHBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCOCCOC2=CC=CC=C2I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20INO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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